1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol
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Overview
Description
1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol typically involves the reaction of 3-fluorobenzyl chloride with 2-methylcyclopentanone in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 1-(3-fluorophenyl)-2-methylcyclopentanone.
Reduction: Formation of 1-(3-fluorophenyl)-2-methylcyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
3-Fluorophenylacetic acid: Contains the fluorophenyl group attached to an acetic acid moiety.
1-(3-Fluorophenyl)-2-methylcyclopentane: A reduced form of the compound without the hydroxyl group.
Uniqueness
1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol is unique due to its specific combination of a fluorophenyl group and a cyclopentane ring with a hydroxyl substitution. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H15FO |
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Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15FO/c1-9-4-3-7-12(9,14)10-5-2-6-11(13)8-10/h2,5-6,8-9,14H,3-4,7H2,1H3 |
InChI Key |
BOUGXPIFFWORAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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